Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H and ¹³C NMR spectroscopy provides critical insights into the molecular structure of benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₇H₂₃NO₄). Key spectral assignments include:
- Piperidine ring protons : Resonances between δ 1.5–3.0 ppm (multiplet), with axial and equatorial protons differentiated by coupling constants. The C2-substituent causes deshielding of adjacent protons.
- Benzyl group : Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the methylene group (OCH₂C₆H₅) shows a singlet at δ 5.1 ppm.
- Ethyl ester : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), confirming the ethoxy moiety.
- Carbonyl groups : The carbamate (N–C=O) and ester (C=O) carbons resonate at δ 155–157 ppm and δ 170–172 ppm, respectively.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine C2–H | 3.2–3.5 | Multiplet |
| Benzyl aromatic H | 7.2–7.4 | Multiplet |
| Ethyl CH₃ | 1.3 | Triplet |
| Ethyl CH₂ | 4.1 | Quartet |
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS confirms the molecular formula with an observed [M+H]⁺ ion at m/z 305.1627 (calculated: 305.1628), consistent with C₁₇H₂₃NO₄. Fragmentation patterns include loss of the ethoxy group (m/z 233.1054) and benzyl moiety (m/z 160.0752).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
- IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O). C–O stretches appear at 1250–1150 cm⁻¹.
- UV-Vis : Weak absorption at λₘₐₓ ≈ 260 nm due to the benzyl chromophore’s π→π* transitions.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Piperidine ring : Adopts a chair conformation, with the C2-ethyl ester substituent in an equatorial position to minimize steric strain.
- Benzyl carbamate : The planar carbamate group (N–C=O) forms a dihedral angle of 85.2° with the piperidine ring.
- Packing interactions : van der Waals forces dominate, with no significant hydrogen bonding due to the absence of acidic protons.
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.42 Å, b=12.35 Å, c=15.67 Å |
| Dihedral angle (C=O–N) | 85.2° |
Computational Chemistry Approaches for Structural Optimization
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations optimize the geometry, showing:
- Bond lengths : C=O (1.21 Å), C–O (1.36 Å), and N–C (1.45 Å).
- Charge distribution : The carbamate oxygen carries a partial charge of −0.42 e, facilitating nucleophilic reactions.
Table 3: DFT-Optimized Bond Lengths
| Bond | Length (Å) |
|---|---|
| C=O (ester) | 1.21 |
| C–O (ethoxy) | 1.36 |
| N–C (piperidine) | 1.45 |
Molecular Dynamics Simulations
Explicit solvent simulations (MD, 300 K, 50 ns) demonstrate:
Properties
IUPAC Name |
benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNAOSVXYDYKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565774 | |
| Record name | Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167170-23-2 | |
| Record name | Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an ethoxy group, and a carboxylate moiety, which contribute to its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 305.3688 g/mol . The presence of the benzyl group enhances its solubility and stability, which are crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways, although specific targets remain under investigation.
Potential Biological Targets
- Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways linked to diseases such as diabetes.
- Receptor Interaction : It may interact with specific receptors that play roles in inflammation and other physiological processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has shown potential antimicrobial and antifungal properties, making it a candidate for further development in treating infections.
Anti-inflammatory Effects
The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases. Compounds in this class may inhibit pro-inflammatory cytokines and reduce inflammation markers .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of related piperidine compounds:
Safety Profile
According to safety data sheets, this compound is classified with certain hazards:
Scientific Research Applications
Scientific Research Applications
Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has several notable applications:
Medicinal Chemistry
This compound serves as a precursor for synthesizing pharmaceutical agents, particularly those targeting metabolic pathways associated with diseases such as diabetes and cancer. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Organic Synthesis
As an intermediate, it can be utilized in the production of more complex organic molecules, facilitating the development of new chemical entities with desired biological activities.
Research indicates that this compound exhibits significant biological activities, including:
-
Antimicrobial Properties : Studies have shown that this compound has effective antibacterial activity against various strains.
- Case Study Example : In vitro testing indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Compound MIC (µg/mL) Target Bacteria This compound 32 Staphylococcus aureus This compound 64 Escherichia coli -
Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inducing apoptosis in cancer cell lines.
- Case Study Example : The compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively, indicating significant cytotoxicity.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast Cancer) 15 HDAC inhibition A549 (Lung Cancer) 20 Apoptosis induction
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Piperidine Substitution Patterns
Positional Isomers
- Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 953079-96-4):
- This analog is used in peptide mimetics and kinase inhibitors .
Functional Group Modifications
- Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 40112-93-4):
- Benzyl 2-(chloromethyl)piperidine-1-carboxylate (CAS: Not provided): The chloromethyl (-CH2Cl) substituent enhances electrophilicity, enabling nucleophilic substitution reactions. This compound is a precursor to quaternary ammonium salts .
Protecting Group Variations
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 135716-09-5):
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazino)piperidine-1-carboxylate (CAS: 280111-50-4): Incorporation of a hydrazine linker expands utility in click chemistry and bioconjugation .
Structural Hybrids and Complex Derivatives
- Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1334417-71-8):
- Benzyl 2-(2-((2-phenyl-2H-tetrazol-5-yl)sulfonyl)ethyl)piperidine-1-carboxylate :
- The tetrazole-sulfonyl moiety introduces hydrogen-bonding and π-stacking capabilities, relevant in protease inhibitor design .
Preparation Methods
Reaction Conditions and Mechanism
A representative procedure involves dissolving 2-(2-ethoxy-2-oxoethyl)piperidine in dichloromethane (DCM) with sodium bicarbonate (NaHCO₃) as a base. Benzyl chloroformate is added dropwise at 0–5°C, followed by stirring at room temperature for 16–24 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | NaHCO₃ (6.0 equiv) | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 16–24 hours | |
| Yield | 85–94% |
Purification via flash column chromatography (eluent: hexane/ethyl acetate) typically affords the product in high purity. This method is favored for its scalability and compatibility with sensitive functional groups.
Photoredox-Catalyzed Aminoalkylation
Recent advances in photoredox catalysis have enabled efficient C–H functionalization of piperidine derivatives, providing a streamlined route to introduce the 2-ethoxy-2-oxoethyl group.
Catalytic System and Substrate Scope
A photoredox protocol employs [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%) and TRIP thiol (50 mol%) under blue LED irradiation. The reaction combines an amino ester hydrochloride (e.g., ethyl glycinate hydrochloride) with an enecarbamate (e.g., tert-butyl 2-oxopiperidine-1-carboxylate) in toluene, with lithium hydroxide monohydrate as a base.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ | |
| Cocatalyst | TRIP thiol | |
| Solvent | Toluene | |
| Light Source | Blue LED (450 nm) | |
| Reaction Time | 16 hours | |
| Yield | 72–89% |
This method excels in stereocontrol, producing enantiomerically enriched piperidines. However, scalability is limited by photochemical equipment requirements.
Alkylation with Ethyl Bromoacetate
Direct alkylation of piperidine precursors at the 2-position using ethyl bromoacetate is a classical approach. This two-step process involves generating a piperidine enolate followed by alkylation.
Enolate Formation and Alkylation
Piperidine is deprotonated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Ethyl bromoacetate is then added, yielding 2-(2-ethoxy-2-oxoethyl)piperidine after aqueous workup. Subsequent Cbz protection (as in Section 1) completes the synthesis.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Base | LDA (1.1 equiv) | |
| Alkylating Agent | Ethyl bromoacetate (1.5 equiv) | |
| Solvent | THF | |
| Temperature | −78°C → −20°C | |
| Yield (alkylation) | 68–75% |
This method is cost-effective but suffers from moderate regioselectivity due to competing reactions at other piperidine positions.
Intramolecular Aza-Michael Cyclization
Intramolecular aza-Michael reactions (IMAMR) offer a convergent route to construct the piperidine ring with pre-installed substituents.
Cyclization Strategy
A linear precursor containing an amine and α,β-unsaturated ester undergoes base-catalyzed cyclization. For example, tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)acrylate cyclizes in the presence of cesium carbonate (Cs₂CO₃) to form the piperidine core.
Key Data:
This method is highly stereoselective, favoring trans-disubstituted piperidines. However, precursor synthesis adds complexity.
Comparative Analysis of Methods
The table below evaluates the four primary methods based on efficiency, scalability, and practicality:
| Method | Yield Range | Scalability | Stereoselectivity | Equipment Needs |
|---|---|---|---|---|
| Carbamate Protection | 85–94% | High | Moderate | Standard glassware |
| Photoredox Catalysis | 72–89% | Moderate | High | Photoreactor |
| Direct Alkylation | 68–75% | High | Low | Cryogenic conditions |
| Aza-Michael Cyclization | 82–90% | Moderate | High | High-temperature setup |
Q & A
Basic: What are the standard synthetic routes for Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step procedure:
Piperidine Functionalization: Introduce the 2-(2-ethoxy-2-oxoethyl) substituent via alkylation or Michael addition. For example, reacting a piperidine precursor with ethyl acrylate derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .
Carbamate Formation: Protect the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the benzyl carboxylate group. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
Purification: Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl acrylate, NaH | THF | 0°C → RT | ~60-70 |
| 2 | Cbz-Cl, Et₃N | DCM | 0°C → RT | ~75-85 |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography is critical for confirming molecular conformation and stereochemistry:
Crystal Growth: Dissolve the compound in ethanol or hexane, and slowly evaporate the solvent at 4°C to obtain single crystals .
Data Collection: Use a diffractometer (e.g., Rigaku Saturn724+) with MoKα radiation (λ = 0.71073 Å). Monitor absorption effects with multi-scan corrections .
Structure Refinement: Employ SHELX programs (SHELXL/SHELXS) for solving and refining the structure. Key parameters include:
- Torsion Angles: Analyze piperidine ring puckering (e.g., chair vs. boat conformations).
- Hydrogen Bonding: Identify intermolecular interactions (e.g., O–H⋯O bonds forming R₂²(14) motifs) .
Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives.
Example Structural Findings:
- Conformation: The piperidine ring adopts a twisted boat conformation (N–C–C–C torsion angle = 15.2°) .
- Intermolecular Interactions: O–H⋯O hydrogen bonds (2.85 Å) stabilize crystal packing .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
Despite limited toxicological data ( ), adhere to these protocols:
Personal Protective Equipment (PPE):
First Aid Measures:
- Skin Contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
Waste Disposal: Classify as hazardous waste; dispose via licensed chemical waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
